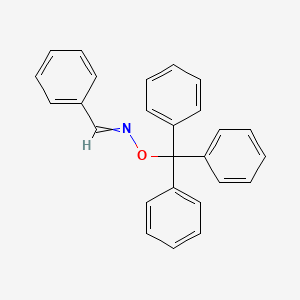

Benzaldehyde O-Trityloxime

Description

Properties

CAS No. |

31938-13-3 |

|---|---|

Molecular Formula |

C26H21NO |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

1-phenyl-N-trityloxymethanimine |

InChI |

InChI=1S/C26H21NO/c1-5-13-22(14-6-1)21-27-28-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H |

InChI Key |

XALKZBRZSFSNIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=NOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically proceeds via a two-step process:

Step 1: Formation of Trityl Hydroxylamine

Trityl hydroxylamine is prepared by reacting triphenylmethyl chloride (trityl chloride) with hydroxylamine or its salts under controlled conditions.Step 2: Condensation with Benzaldehyde

The trityl hydroxylamine is then reacted with benzaldehyde to form this compound through nucleophilic addition to the aldehyde carbonyl group, producing the oxime ether.

This reaction is generally carried out in solvents such as dichloromethane or ethanol, with temperature control (often room temperature to mild heating) to avoid decomposition or side reactions. The reaction mechanism involves nucleophilic attack by the nitrogen of trityl hydroxylamine on the carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate that collapses to the oxime ether, releasing hydrochloric acid (if starting from trityl chloride) or water (if starting from free hydroxylamine).

Detailed Experimental Procedure (Representative)

A typical procedure reported in literature and supported by experimental data is as follows:

Alternative Synthetic Approaches

Direct One-Pot Synthesis:

Some protocols combine the generation of trityl hydroxylamine and its reaction with benzaldehyde in a single pot by adding trityl chloride, hydroxylamine hydrochloride, and benzaldehyde sequentially with base and solvent. This method requires careful pH and temperature control to prevent side reactions.Use of Preformed Oximes:

Benzaldehyde oxime can be synthesized first by reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of base, followed by O-tritylation using triphenylmethyl chloride and a base such as triethylamine. This two-step approach allows isolation and characterization of the oxime intermediate before protection.

Mechanistic Insights

The key mechanistic step is the nucleophilic addition of the nitrogen atom of trityl hydroxylamine to the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate. This intermediate undergoes dehydration (loss of water or HCl) to form the oxime ether linkage (C=N–O–Trityl). The trityl group stabilizes the oxime by steric hindrance and electronic effects, preventing hydrolysis and side reactions during further synthetic transformations.

Analytical and Purification Data

The product this compound is typically isolated as a white solid. Characterization data from literature include:

Comparative Table of Preparation Parameters

| Aspect | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, Ethanol | Choice affects solubility and reaction rate |

| Temperature | 25–40 °C | Mild heating improves yield but avoids decomposition |

| Reaction Time | 2–6 hours | Monitored by TLC for completion |

| Base | Pyridine, Triethylamine | Neutralizes acid byproducts, facilitates reaction |

| Yield | 60–70% | Dependent on purity of reagents and reaction control |

| Work-up | Extraction, filtration, chromatography | Removes unreacted starting materials and byproducts |

Research Findings and Applications Related to Preparation

- The trityl protection of oximes significantly enhances their stability, allowing their use as protecting groups for aldehydes in complex synthetic pathways.

- Studies have shown that this compound and related compounds can undergo electron-transfer reactions, which are relevant for their reactivity in synthetic applications.

- The preparation method is adaptable to other aromatic aldehydes and ketones, with yields and purity depending on substituents and reaction conditions.

- Radical cyclization reactions involving O-trityl oximes have been developed, demonstrating the synthetic versatility of these compounds beyond simple protection.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde O-Trityloxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime group can be reduced to form amines.

Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired functional group.

Major Products:

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted oximes depending on the reagents used.

Scientific Research Applications

Benzaldehyde O-Trityloxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Benzaldehyde O-Trityloxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The trityl group can provide steric hindrance, affecting the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

Structural and Physical Properties

The trityl group in benzaldehyde O-trityloxime distinguishes it from other oxime derivatives. Key comparisons include:

Table 1: Physical and Chemical Properties of Selected Benzaldehyde Oxime Derivatives

Notes:

- logP (octanol-water partition coefficient) reflects lipophilicity. The trityl group in O-trityloxime increases logP, making it more hydrophobic than derivatives with smaller substituents .

- Solubility : Benzaldehyde derivatives generally exhibit low water solubility (e.g., benzaldehyde: 0.06 M ), which decreases further with bulky groups like trityl.

Reactivity and Stability

- Steric Effects : The trityl group in O-trityloxime hinders nucleophilic attacks, enhancing stability in acidic or oxidative conditions compared to O-methyloxime or unsubstituted oximes .

- In contrast, electron-withdrawing groups (e.g., CF₃ in 4-trifluoromethyl derivatives) reduce reactivity .

Computational Insights

Quantum chemical studies on 3,4-dimethoxy benzaldehyde (a structurally related compound) reveal that methoxy groups stabilize the molecule through hyperconjugation and charge transfer interactions . Extrapolating this to O-trityloxime, the trityl group may similarly stabilize the oxime via steric shielding rather than electronic effects.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Benzaldehyde O-Trityloxime, and how can purity be validated?

- Methodological Answer : Synthesis typically involves reacting benzaldehyde oxime with trityl chloride under anhydrous conditions, using a base like pyridine to scavenge HCl. Purity validation requires thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification. Final characterization should include (e.g., verifying trityl proton signals at δ 7.2–7.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. For reproducibility, document reagent ratios, solvent choices (e.g., dichloromethane), and inert atmosphere conditions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- GC-MS : Detects volatile impurities and confirms molecular weight via fragmentation patterns (e.g., m/z corresponding to trityl groups or oxime backbone) .

- NMR Spectroscopy : and NMR identify functional groups (e.g., oxime -CH=N- at δ 8.1–8.3 ppm) and trityl aromatic protons .

- Melting Point Analysis : Compare observed values (e.g., 145–147°C) with literature to assess crystallinity and purity .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., logP, boiling points) for this compound?

- Methodological Answer : Cross-reference data from multiple authoritative sources like NIST Chemistry WebBook (critical pressure, logP) and peer-reviewed studies. For example, McGowan’s method calculates logP as 3.2, while Joback’s method may yield 3.5. Validate experimentally via reverse-phase HPLC (using a C18 column) to measure partition coefficients, or use differential scanning calorimetry (DSC) to confirm melting points .

Advanced Research Questions

Q. What experimental strategies mitigate competing side reactions during this compound synthesis?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures below 0°C to suppress trityl group hydrolysis.

- Catalyst Optimization : Use Lewis acids like ZnCl to enhance oxime activation while minimizing racemization.

- Inert Atmosphere : Employ argon or nitrogen to prevent oxidation of the oxime moiety.

- Reaction Monitoring : Use in-situ IR spectroscopy to track -OH/N-H bond disappearance (e.g., 3200–3400 cm region) .

Q. How can computational modeling predict solvent effects on this compound stability?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation shells in polar (e.g., acetonitrile) vs. nonpolar (e.g., toluene) solvents to assess steric protection of the trityl group.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the trityl-oxime linkage under varying dielectric constants.

- QSPR Models : Relate solvent Hansen solubility parameters to experimental degradation rates .

Q. What methodologies resolve contradictions in reaction selectivity data for this compound derivatives?

- Methodological Answer :

- Isotopic Labeling : Use -labeled oximes to trace regioselectivity in nucleophilic substitutions.

- Kinetic Profiling : Perform time-resolved NMR to identify intermediates (e.g., trityl carbocation formation).

- Comparative Catalysis : Test metal-organic frameworks (MOFs) like Ce-MOF (known for epoxidation selectivity) to redirect reaction pathways .

Data Validation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer :

- Step-by-Step Protocols : Include exact molar ratios (e.g., 1.2 eq. trityl chloride), solvent drying methods (e.g., molecular sieves), and stirring rates.

- Characterization Archives : Provide raw spectral data (e.g., NMR FID files) in supplementary materials.

- Error Reporting : Note deviations (e.g., "reaction turned yellow at 2 hours") and corrective actions .

Q. What statistical approaches are recommended for analyzing conflicting thermodynamic data (e.g., enthalpy of formation)?

- Methodological Answer : Apply multivariate regression to reconcile discrepancies between experimental (e.g., calorimetry) and computational (e.g., group-contribution methods) datasets. Use tools like Bland-Altman plots to assess bias in NIST vs. Cheméo data .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.